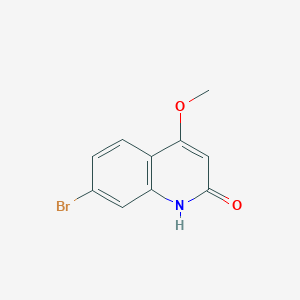
7-bromo-4-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-methoxyquinolin-2(1H)-one is a chemical compound with the molecular formula C10H7BrNO2. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 7-bromo-4-methoxyquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound acts by inducing apoptosis, or programmed cell death, in cancer cells. It is believed that this compound may target specific signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, 7-bromo-4-methoxyquinolin-2(1H)-one has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-bromo-4-methoxyquinolin-2(1H)-one in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of this compound is its potential toxicity to healthy cells. Careful dosing and monitoring is required to minimize the risk of adverse effects.
Orientations Futures
There are many potential future directions for research on 7-bromo-4-methoxyquinolin-2(1H)-one. One area of interest is in the development of new cancer treatments that target specific signaling pathways involved in cancer cell growth and survival. Another area of research is in the development of new anti-inflammatory agents that can be used to treat a range of inflammatory conditions. Additionally, this compound may be useful as a tool for studying the mechanisms of various biological processes, including apoptosis and oxidative stress.
Méthodes De Synthèse
The synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one can be achieved through a number of methods, including the reaction of 4-methoxyaniline with 2-bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate 4-methoxy-N-(2-oxo-2-phenylethyl)aniline, which can be further reacted with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
7-bromo-4-methoxyquinolin-2(1H)-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to its potential as a cancer treatment, this compound has also been studied for its potential use as an anti-inflammatory agent and as a tool for studying the mechanisms of various biological processes.
Propriétés
IUPAC Name |
7-bromo-4-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKEIZCPSXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-methoxyquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)

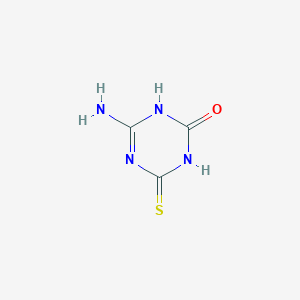
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)
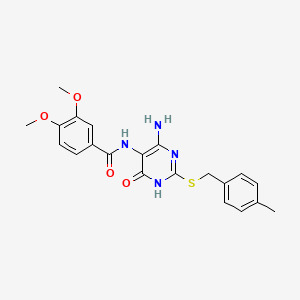
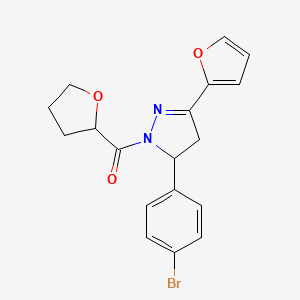
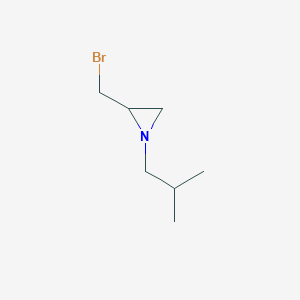
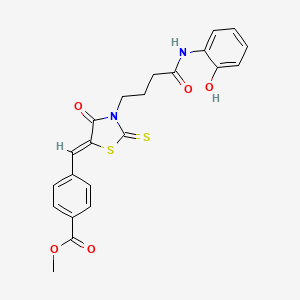

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2899898.png)
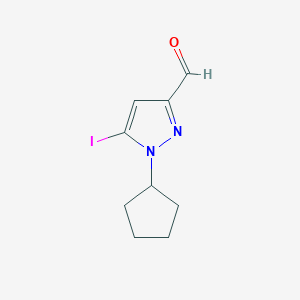
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)